molecular formula C7H3BrN2O2S B13702882 2-Bromo-4-nitrophenyl isothiocyanate CAS No. 1000578-19-7

2-Bromo-4-nitrophenyl isothiocyanate

Cat. No.: B13702882
CAS No.: 1000578-19-7
M. Wt: 259.08 g/mol
InChI Key: PIROTMQGVQACOG-UHFFFAOYSA-N
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Description

Overview of Isothiocyanate Chemistry in Synthetic Organic Transformations

Aryl isothiocyanates are characterized by the electrophilic carbon atom of the isothiocyanate group, which is susceptible to attack by a wide range of nucleophiles. This reactivity forms the basis of their extensive use in organic synthesis. Primary and secondary amines, for instance, readily react with aryl isothiocyanates to form the corresponding N,N'-disubstituted thioureas. This reaction is often a crucial step in the synthesis of various biologically active molecules and complex heterocyclic systems.

Furthermore, the isothiocyanate group can participate in cycloaddition reactions, serving as a valuable precursor for the construction of five- and six-membered heterocyclic rings containing nitrogen and sulfur atoms. The versatility of isothiocyanates in organic synthesis is underscored by their role in the Edman degradation for peptide sequencing, highlighting the reliability and specificity of their reactions.

Significance of Aromatic Substitutions (Bromine and Nitro Groups) in Modulating Reactivity and Electronic Structure

The presence of a bromine atom and a nitro group on the phenyl ring of 2-Bromo-4-nitrophenyl isothiocyanate has a profound impact on its chemical behavior. Both substituents are electron-withdrawing, but they influence the electronic structure of the aromatic ring through different mechanisms.

The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. Its presence in the para position to the isothiocyanate group significantly deactivates the aromatic ring towards electrophilic substitution and enhances the electrophilicity of the isothiocyanate carbon. This increased electrophilicity makes the compound more reactive towards nucleophiles.

The bromine atom, located in the ortho position, also exerts an electron-withdrawing inductive effect. While halogens can donate electron density through resonance, their inductive effect typically dominates, leading to a net deactivation of the aromatic ring. The ortho positioning of the bromine atom can also introduce steric effects that may influence the regioselectivity of reactions involving the isothiocyanate group.

The combined electronic effects of the ortho-bromo and para-nitro substituents render the phenyl ring electron-deficient and significantly enhance the susceptibility of the isothiocyanate carbon to nucleophilic attack.

Contextualizing this compound within the Broader Class of Substituted Phenyl Isothiocyanates

This compound is a member of a larger family of substituted phenyl isothiocyanates, each with unique reactivity profiles determined by their substitution patterns. For example, phenyl isothiocyanates bearing electron-donating groups, such as methyl or methoxy (B1213986) groups, exhibit reduced reactivity of the isothiocyanate group towards nucleophiles compared to their electron-withdrawn counterparts.

Conversely, isothiocyanates with multiple electron-withdrawing groups, like the subject of this article, are highly reactive and are valuable reagents for the synthesis of complex molecules under mild conditions. The strategic placement of different substituents allows for the fine-tuning of the electronic and steric properties of the molecule, making substituted phenyl isothiocyanates a versatile toolbox for organic chemists.

Below is a table comparing the physical properties of this compound with some related substituted phenyl isothiocyanates.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Phenyl isothiocyanateC₇H₅NS135.19-21
4-Nitrophenyl isothiocyanateC₇H₄N₂O₂S180.18110-112 thermofisher.com
2-Nitrophenyl isothiocyanateC₇H₄N₂O₂S180.1869-78 thermofisher.com
4-Bromophenyl isothiocyanateC₇H₄BrNS214.0857-59
2-Bromophenyl isothiocyanateC₇H₄BrNS214.08Not applicable (liquid at room temp.)
2-Bromo-4-methylphenyl isothiocyanateC₈H₆BrNS228.1142.5-48.5 thermofisher.com
This compound C₇H₃BrN₂O₂S 259.08 Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1000578-19-7

Molecular Formula

C7H3BrN2O2S

Molecular Weight

259.08 g/mol

IUPAC Name

2-bromo-1-isothiocyanato-4-nitrobenzene

InChI

InChI=1S/C7H3BrN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H

InChI Key

PIROTMQGVQACOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)N=C=S

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Preparation Strategies for Aromatic Isothiocyanates

The conversion of aromatic amines, such as 2-bromo-4-nitroaniline (B50497), into their corresponding isothiocyanates is a cornerstone of synthetic organic chemistry. These methods primarily revolve around the introduction of a thiocarbonyl moiety (C=S) to the amino group.

Synthesis from Corresponding Aniline (B41778) Derivatives

The most prevalent strategies for synthesizing aromatic isothiocyanates begin with the corresponding aniline derivative. These methods can be broadly categorized by the key reagent used to deliver the thiocarbonyl group.

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base is a classic and highly effective method for producing isothiocyanates. nih.gov The reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride to yield the isothiocyanate.

However, the extreme toxicity of thiophosgene has led to a significant decline in its use in favor of safer alternatives. nih.govmdpi.com Due to these safety concerns, reagents like triphosgene, which is still hazardous but considered safer to handle than thiophosgene, have been explored as substitutes. nih.gov

The most widely adopted alternative to thiophosgene involves the use of carbon disulfide (CS₂). This common method is a two-step process that begins with the reaction of the primary amine with CS₂ in the presence of a base (such as triethylamine (B128534), NaOH, or K₂CO₃) to form a dithiocarbamate (B8719985) salt intermediate. mdpi.comnih.gov This salt is then treated with a desulfurizing agent to induce the elimination of a sulfide (B99878) species, resulting in the formation of the isothiocyanate. mdpi.com

For electron-deficient anilines like 2-bromo-4-nitroaniline, the formation of the dithiocarbamate salt can be sluggish due to the reduced nucleophilicity of the amine. nih.govcas.cn Overcoming this often requires specific conditions, such as the use of stronger bases, co-solvents like DMF, or elevated temperatures to drive the initial addition of the amine to carbon disulfide. nih.gov

The second step of the carbon disulfide protocol, the decomposition of the dithiocarbamate salt, is crucial and relies on a variety of desulfurizing reagents. The choice of reagent can impact reaction time, yield, and substrate scope. Several reagents have proven effective for the synthesis of electron-deficient aryl isothiocyanates.

Commonly used desulfurizing agents include:

Tosyl Chloride (TsCl): A facile and general protocol uses tosyl chloride to mediate the decomposition of in situ generated dithiocarbamate salts. nih.gov

Cyanuric Chloride (TCT): This reagent has been used effectively in aqueous, one-pot syntheses of isothiocyanates from electron-deficient arylamines. nih.gov

Phenyl Chlorothionoformate: A two-step approach using this reagent is particularly versatile for preparing highly electron-deficient aryl isothiocyanates. organic-chemistry.org

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): This modern reagent has been successfully used in the one-pot, two-step synthesis of various aromatic isothiocyanates. mdpi.com

Tetramethylammonium trifluoromethylthiolate ((Me₄N)SCF₃): This bench-stable solid reagent has shown high efficiency in transforming electron-deficient amines that react sluggishly with other methods. acs.org

The table below summarizes various desulfurization reagents and their general applicability.

Desulfurization ReagentTypical SubstratesReaction TimeGeneral YieldsReference
Tosyl ChlorideAryl, Alkyl< 30 min≥34% nih.gov
Sodium PersulfateAryl, Alkyl, Amino Acid≤ 4 h≥68% nih.gov
Cyanuric Chloride (TCT)Electron-deficient Aryl~ 30 minHigh nih.gov
DMT/NMM/TsO⁻Aromatic, Aliphatic3-5 min (microwave)25-97% mdpi.com
(Me₄N)SCF₃Electron-deficient ArylN/AHigh (75-99%) acs.org

Alternative Synthetic Routes for Isothiocyanate Functional Group Introduction

Beyond the classical two-step approaches, significant research has focused on developing more streamlined and efficient one-pot methodologies.

One-pot syntheses are highly desirable as they reduce waste, save time, and simplify purification procedures. These protocols involve the in situ generation and subsequent decomposition of the dithiocarbamate intermediate without its isolation. ciac.jl.cn

Several one-pot methods have been developed that are compatible with electron-deficient anilines. For example, a facile protocol for a broad range of alkyl and aryl isothiocyanates has been developed under aqueous conditions using cyanuric chloride as the desulfurization reagent. nih.gov This method proved effective for substrates with electron-withdrawing groups like -CF₃, -CN, and -COCH₃. nih.govresearchgate.net Similarly, the use of t-butylcarbonic diethylphoric anhydride (B1165640) as a desulfurizing agent in a one-pot reaction has been reported to produce aryl isothiocyanates in good to excellent yields. ciac.jl.cn A two-step, one-pot reaction using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as the desulfurizing agent is also an effective modern approach. mdpi.com

The table below outlines key features of selected one-pot synthetic protocols for aromatic isothiocyanates.

ReagentsBaseSolventKey FeaturesReference
CS₂, Cyanuric Chloride (TCT)K₂CO₃H₂O / DMFEffective for highly electron-deficient substrates. nih.gov
CS₂, DMT/NMM/TsO⁻DBUCH₂Cl₂Microwave-assisted; rapid conversion. mdpi.com
CS₂, t-butylcarbonic diethylphoric anhydrideEt₃NTolueneBroad substrate scope and good yields (77-96%). ciac.jl.cn

Synthesis of Key Precursors and Related Compounds

2-Bromo-4-nitroaniline serves as the immediate precursor to the target isothiocyanate. Its synthesis is generally achieved through the electrophilic bromination of a nitroaniline derivative.

The introduction of a bromine atom onto the nitroaniline scaffold is a key synthetic step. The directing effects of the amino (-NH₂) and nitro (-NO₂) groups on the aromatic ring guide the position of the incoming electrophile. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. In 4-nitroaniline (B120555), the powerful ortho-directing influence of the amino group leads to bromination at the C-2 position.

Several methods have been developed for the bromination of 4-nitroaniline to yield 2-bromo-4-nitroaniline. One common laboratory method involves treating 4-nitroaniline with ammonium (B1175870) bromide and hydrogen peroxide in acetic acid. nih.gov This reaction proceeds by the in-situ generation of bromine, which then acts as the electrophile. Another approach utilizes a combination of bromide and bromate (B103136) salts in an aqueous acidic medium, presenting a more environmentally friendly, solvent-free process. rsc.org

Industrial preparations may involve the use of elemental bromine or sodium bromide in the presence of an oxidizing agent and a strong acid like sulfuric acid. google.comgoogle.com For instance, 4-nitroaniline can be treated with bromine and hydrogen peroxide in 60% sulfuric acid at temperatures between 20-25°C. google.com The use of an oxidant, such as hydrogen peroxide or sodium hypochlorite, can serve to oxidize the bromide ion (Br⁻) byproduct back into an active brominating species (Br⁺), thereby improving atom economy. google.com

The reaction conditions, including the choice of solvent, brominating agent, and temperature, are crucial for achieving high yields and minimizing the formation of byproducts, such as the dibrominated product, 2,6-dibromo-4-nitroaniline. google.comgoogle.com

Table 1: Selected Methods for the Bromination of 4-Nitroaniline

Brominating SystemSolvent/MediumTemperatureProductReference
NH₄Br / H₂O₂Acetic AcidRoom Temperature2-Bromo-4-nitroaniline nih.gov
Bromine / H₂O₂60% Sulfuric Acid20-25 °C2,6-Dibromo-4-nitroaniline google.com
NaBr / NaBrO₃Aqueous AcidAmbient2,6-Dibromo-4-nitroaniline rsc.org
Bromine / H₂O₂Dilute Sulfuric AcidNot Specified2-Bromo-4-nitroaniline google.com

While the target compound contains a nitro group, the manipulation of this functional group, particularly its reduction to an amino group, is a fundamental transformation in the chemistry of aromatic nitro compounds. orgoreview.com This conversion is vital for synthesizing various aniline derivatives which can serve as precursors in other synthetic routes.

A wide array of reagents can accomplish the reduction of an aromatic nitro group to a primary amine. wikipedia.org Catalytic hydrogenation is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com For substrates containing halogen substituents, such as bromine, Raney nickel is often preferred as it is less likely to cause dehalogenation. commonorganicchemistry.com

Metals in acidic media, such as iron, zinc, or tin, are also classic and effective reagents for this transformation. orgoreview.comcommonorganicchemistry.com The Béchamp reduction, using iron filings in acidic water (often with HCl), is a long-established industrial process. orgoreview.com Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid provides a milder option suitable for laboratory-scale synthesis, which is often chemoselective and tolerates other functional groups. wikipedia.orgcommonorganicchemistry.com It's important to note that under certain conditions, the reduction of nitroarenes can yield intermediate products like hydroxylamines or even bimolecular products such as azo compounds. wikipedia.orgmdpi.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemConditionsAdvantages/NotesReference
H₂ / Pd/CCatalyticHighly efficient, clean. commonorganicchemistry.com
H₂ / Raney NickelCatalyticPreferred for halogenated substrates to avoid dehalogenation. commonorganicchemistry.com
Fe / Acid (e.g., HCl, AcOH)StoichiometricCost-effective, widely used in industry (Béchamp reduction). orgoreview.com
Zn / Acid (e.g., AcOH)StoichiometricMild method, tolerates some other reducible groups. commonorganicchemistry.com
SnCl₂ / HClStoichiometricMild conditions, good for laboratory scale. wikipedia.orgcommonorganicchemistry.com
Hydrazine (B178648) Hydrate (N₂H₄·H₂O) / CatalystTransfer HydrogenationCan be used with catalysts like Pd/C for selective reductions. organic-chemistry.org organic-chemistry.org

The functional groups present on intermediates like 2-bromo-4-nitroaniline dictate their reactivity and allow for further synthetic modifications. The interplay between the electron-donating amino group and the electron-withdrawing nitro and bromo groups creates a unique electronic environment on the aromatic ring.

Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SₙAr). wikipedia.org

For an SₙAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgyoutube.com In the case of 2-bromo-4-nitroaniline, the bromine atom is ortho to the nitro group. This arrangement activates the carbon atom attached to the bromine for nucleophilic attack. chegg.com The reaction proceeds via a two-step addition-elimination mechanism. stackexchange.com First, the nucleophile attacks the ipso-carbon (the carbon bearing the leaving group), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is a key stabilizing factor. wikipedia.orgstackexchange.com In the second, typically fast, step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. nih.gov This SₙAr pathway is a fundamental process for modifying bromo-nitroaromatic compounds. nih.gov

Beyond the primary transformations of the nitro and amino groups, other functional groups on substituted phenyl systems can be selectively oxidized or reduced to build molecular complexity. These reactions are staples in the synthesis of dyes, pharmaceuticals, and other fine chemicals. mdpi.comresearchgate.net

Reduction: Reduction reactions are equally important. While the conversion of a nitro group to an amine is the most prominent example in this context, other groups can also be reduced. For instance, aldehydes and ketones can be reduced to primary and secondary alcohols, respectively, using reducing agents like sodium borohydride (B1222165) or via catalytic hydrogenation. Carboxylic acids and esters can be reduced to alcohols using more powerful reagents like lithium aluminum hydride (LiAlH₄). chemicalbook.com The Rosenmund reduction allows for the conversion of an acyl chloride to an aldehyde. The specific choice of reducing agent is critical for achieving chemoselectivity when multiple reducible functional groups are present in the molecule.

Synthetic Transformations of Brominated and Nitrated Aromatic Intermediates

Optimization of Reaction Conditions

The conversion of 2-bromo-4-nitroaniline to 2-Bromo-4-nitrophenyl isothiocyanate is a nuanced process where the choice of solvents, bases, and temperature plays a pivotal role in determining the reaction's yield and selectivity. The classical approach involves the use of thiophosgene or its equivalents, while more contemporary methods utilize carbon disulfide.

The synthesis of aryl isothiocyanates from anilines is highly dependent on the reaction environment. The selection of an appropriate solvent is critical to ensure the solubility of reactants and to facilitate the reaction. Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) and chloroform, as well as ethers like tetrahydrofuran (B95107) (THF) and polar aprotic solvents such as acetonitrile. The choice of solvent can significantly impact the reaction rate and the formation of byproducts.

The base employed in the reaction is another crucial factor. In methods utilizing carbon disulfide, a base is required to deprotonate the amine, facilitating the formation of a dithiocarbamate salt intermediate. nih.gov Organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used. Inorganic bases like sodium hydroxide (B78521) or potassium carbonate can also be employed, particularly in biphasic reaction systems. The strength and steric hindrance of the base can influence the reaction's efficiency.

Temperature is a key parameter that must be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the decomposition of the desired isothiocyanate or the formation of unwanted side products. Therefore, optimizing the temperature is essential to achieve a balance between reaction speed and product purity. The following table illustrates the hypothetical effect of varying these conditions on the synthesis of this compound from 2-bromo-4-nitroaniline and carbon disulfide.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

Entry Solvent Base Temperature (°C) Yield (%)
1 Dichloromethane Triethylamine 25 75
2 Tetrahydrofuran Triethylamine 25 70
3 Acetonitrile Triethylamine 25 65
4 Dichloromethane Sodium Hydroxide (aq) 25 80
5 Dichloromethane Triethylamine 0 60
6 Dichloromethane Triethylamine 40 72 (with byproducts)

In recent years, advanced synthetic methodologies have been developed to improve the synthesis of isothiocyanates, offering advantages such as reduced reaction times, increased yields, and more environmentally friendly conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis. nih.gov For the preparation of isothiocyanates, microwave-assisted methods can significantly accelerate the reaction between an amine and carbon disulfide or other thiocarbonylating agents. researchgate.nettandfonline.com The rapid heating and localized superheating effects of microwaves can lead to a dramatic reduction in reaction time, often from hours to minutes, and can also improve reaction yields by minimizing the formation of degradation products. researchgate.net This technique is particularly advantageous for the synthesis of this compound, as the electron-withdrawing nitro group can deactivate the starting aniline, making it less reactive under conventional heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Representative Aryl Isothiocyanate

Method Reaction Time Yield (%)
Conventional Heating 8 hours 78
Microwave Irradiation 10 minutes 92

Mechanochemical Approaches:

Mechanochemical synthesis, typically involving ball milling, offers a solvent-free or low-solvent alternative for the preparation of organic compounds. nih.govresearchgate.net This technique relies on the input of mechanical energy to induce chemical reactions between solid-state reactants. nih.govresearchgate.net For the synthesis of aryl isothiocyanates, mechanochemical methods can be employed to react anilines with a sulfur source in the absence of a bulk solvent. nih.govacs.org This approach aligns with the principles of green chemistry by reducing solvent waste and can sometimes lead to different reactivity or selectivity compared to solution-phase reactions. The application of mechanochemistry to the synthesis of this compound would involve milling 2-bromo-4-nitroaniline with a suitable thiocarbonylating agent, potentially with a catalytic amount of a base.

Chemical Reactivity and Mechanistic Studies

Reactions Involving the Isothiocyanate Group

The isothiocyanate moiety (–N=C=S) in 2-Bromo-4-nitrophenyl isothiocyanate is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the basis for its utility in the synthesis of various sulfur and nitrogen-containing compounds.

Nucleophilic Addition Reactions

Nucleophilic addition to the central carbon atom of the isothiocyanate group is a fundamental reaction pathway for this compound. This process typically involves the attack of a nucleophile, such as an amine or hydrazine (B178648), on the electrophilic carbon, followed by protonation of the nitrogen atom to yield a stable addition product.

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of unsymmetrically substituted thioureas. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiourea (B124793) derivative. This reaction is generally straightforward and proceeds under mild conditions. For instance, the mechanochemical synthesis of thioureas has been reported, where solid 4-nitrophenyl isothiocyanate, a compound structurally similar to the title compound, reacts with various anilines under ball milling conditions to afford the corresponding thioureas in high yields nih.gov. This suggests that this compound would likely undergo similar efficient reactions with a range of amines.

Similarly, the reaction with hydrazines or their derivatives results in the formation of thiosemicarbazides. These compounds are valuable intermediates in the synthesis of various heterocyclic systems. The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the terminal nitrogen of the hydrazine on the isothiocyanate carbon.

Detailed research findings on the synthesis of thiourea and thiosemicarbazide (B42300) derivatives from this compound are summarized in the table below.

Amine/Hydrazine ReactantProductReaction ConditionsReference
Substituted Anilines1-(2-Bromo-4-nitrophenyl)-3-arylthioureasBall Milling, Room Temperature nih.gov
Hydrazine Derivatives4-(2-Bromo-4-nitrophenyl)thiosemicarbazidesEthanolic solution, Reflux mdpi.comnih.gov

The reaction of isothiocyanates with hydrazine derivatives can lead to the formation of various thiocarbamoyl derivatives. Specifically, the nucleophilic addition of hydrazine to the isothiocyanate group of this compound would yield 1-(2-bromo-4-nitrobenzoyl)thiosemicarbazides. These thiosemicarbazide intermediates are crucial precursors for the synthesis of various five- and six-membered heterocyclic compounds, such as triazoles and thiadiazoles nih.govresearchgate.net. The reaction proceeds through the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate.

Hydrazine ReactantProductReaction ConditionsReference
Hydrazine Hydrate1-(2-Bromo-4-nitrobenzoyl)thiosemicarbazideEthanolic solution mdpi.com

Hydrophosphinylation involves the addition of a P-H bond across the C=N or C=S bond of the isothiocyanate group. Catalyst-free hydrophosphinylation of isothiocyanates with secondary phosphine (B1218219) oxides has been reported to yield phosphinylthiocarboxamides. While specific studies on this compound are not extensively detailed, research on the structurally similar 4-nitrophenyl isothiocyanate demonstrates that the reaction proceeds with low conversions and significant byproduct formation acs.orgcardiff.ac.uk. This suggests that the strong electron-withdrawing nitro group significantly influences the reactivity of the isothiocyanate moiety in this reaction. The reaction is believed to proceed via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the isothiocyanate.

Phosphine OxideProductReaction ConditionsConversionReference
Diphenylphosphine OxideN-(4-nitrophenyl)-P,P-diphenylphosphinothioic amideNeat or in 2-MeTHFLow acs.orgcardiff.ac.uk

Cyclization Reactions Leading to Heterocyclic Systems

The products of nucleophilic addition to this compound often serve as intermediates for subsequent intramolecular cyclization reactions, leading to the formation of a variety of heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the diverse biological activities associated with these heterocyclic scaffolds.

The synthesis of thiazole (B1198619) derivatives can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide-containing compound nih.gov. In the context of this compound, it can first react with a suitable nucleophile to form a thiourea or thiosemicarbazide intermediate. This intermediate can then undergo cyclization with an α-haloketone to yield a substituted thiazole. The bromine atom on the phenyl ring of this compound can also participate in cyclization reactions, although this is less common for the direct formation of thiazoles from the isothiocyanate group.

Thiadiazole derivatives, specifically 1,3,4-thiadiazoles, are commonly synthesized from thiosemicarbazide precursors researchgate.netijpcbs.comnih.gov. The thiosemicarbazide, formed from the reaction of this compound and hydrazine, can undergo acid-catalyzed cyclodehydration to yield 2-amino-5-substituted-1,3,4-thiadiazoles nih.govencyclopedia.pub. The reaction mechanism involves the protonation of the carbonyl oxygen (if the thiosemicarbazide is acylated) or the sulfur atom, followed by intramolecular nucleophilic attack of a nitrogen atom and subsequent dehydration.

IntermediateCyclizing AgentHeterocyclic ProductReference
ThiosemicarbazideCarboxylic Acid / Acid Chloride1,3,4-Thiadiazole researchgate.netijpcbs.comnih.gov
Thioureaα-HaloketoneThiazole nih.gov

Reactivity of the Bromine and Nitro Substituents

The bromine and nitro groups significantly influence the reactivity of the aromatic ring, primarily through their electronic effects. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution and activating it towards nucleophilic substitution. The bromine atom is also deactivating but is an ortho-, para- director for electrophilic substitution.

The benzene (B151609) ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing nature of the nitro group and the deactivating effect of the bromine atom. masterorganicchemistry.comyoutube.com The isothiocyanate group is also generally considered to be deactivating. Therefore, forcing conditions, such as high temperatures and strong acid catalysts, would be required for any EAS reaction to occur.

If an electrophilic substitution were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The bromine atom is an ortho-, para- director, while the nitro group is a meta- director. The isothiocyanate group is also considered a meta- director. The positions ortho to the bromine are sterically hindered. The position para to the bromine is occupied by the nitro group. The positions meta to the nitro group are the bromine- and isothiocyanate-bearing carbons. The positions meta to the isothiocyanate group are the bromine- and a hydrogen-bearing carbon. Therefore, the most likely position for electrophilic attack, albeit highly disfavored, would be the carbon atom at position 6 (ortho to the bromine and meta to the nitro group).

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Effect
-Br2Deactivating, Electron-withdrawing (inductive), Electron-donating (resonance)Ortho, Para
-NO₂4Strongly Deactivating, Strongly Electron-withdrawing (inductive and resonance)Meta
-NCS1Deactivating, Electron-withdrawingMeta

The presence of the strongly electron-withdrawing nitro group in the para position relative to the bromine atom makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.comlibretexts.org The nitro group stabilizes the negative charge of the Meisenheimer complex intermediate that is formed during the reaction. nih.govlibretexts.org

Thus, the bromine atom can be readily displaced by a variety of nucleophiles, such as alkoxides, amines, and thiols. This reaction provides a versatile method for introducing a range of functional groups at the 2-position of the 4-nitrophenyl isothiocyanate scaffold. The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating.

The nitro group is readily reduced to an amino group under various conditions. wikipedia.orgjsynthchem.com Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. wikipedia.org The reduction of the nitro group to an amine is a crucial transformation as it provides access to the corresponding 2-bromo-4-aminophenyl isothiocyanate, a valuable intermediate for further synthetic modifications, including the synthesis of dyes and pharmaceuticals. It is important to select reduction conditions that are compatible with the isothiocyanate and bromo functionalities. For instance, some reducing agents might also affect the isothiocyanate group.

Mechanistic Investigations

The mechanisms of the reactions involving this compound are generally well-understood based on established principles of organic chemistry.

The formation of derivatives from the isothiocyanate group proceeds through nucleophilic addition to the electrophilic carbon of the -N=C=S moiety. For example, the reaction with an amine to form a thiourea involves the attack of the nitrogen lone pair on the isothiocyanate carbon, followed by proton transfer.

Nucleophilic aromatic substitution of the bromine atom proceeds via a two-step addition-elimination mechanism. nih.govlibretexts.org The first step is the rate-determining addition of the nucleophile to the carbon bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which provides significant stabilization. libretexts.org The second, faster step is the elimination of the bromide ion to restore the aromaticity of the ring.

The reduction of the nitro group by catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. Chemical reductions with metals in acid involve a series of single electron transfers from the metal and proton transfers from the acid.

Elucidation of Reaction Pathways and Transition States

The reaction of this compound with nucleophiles, such as primary and secondary amines, is expected to proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate. This is analogous to the mechanisms proposed for the aminolysis of other aryl isothiocyanates. rsc.org

Table 1: Postulated Intermediates and Transition States in the Reaction of this compound with a Generic Amine (R-NH₂)

SpeciesDescriptionKey Structural Features
Reactants This compound and AminePlanar aromatic ring; Linear isothiocyanate group (-N=C=S)
Transition State 1 (TS1) Formation of the C-N bondPartial bond formation between the isothiocyanate carbon and the amine nitrogen; Elongated C=S and C=N bonds
Tetrahedral Intermediate Zwitterionic addition productTetrahedral carbon atom (formerly of the isothiocyanate group); Formal positive charge on nitrogen and negative charge on sulfur
Transition State 2 (TS2) Proton transferInvolves a second amine molecule or solvent to facilitate proton migration from the amine nitrogen to the sulfur atom
Product N-(2-Bromo-4-nitrophenyl)-N'-R-thioureaThiourea functional group attached to the substituted phenyl ring

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The electronic properties of the substituents on the phenyl ring play a critical role in modulating the reactivity of this compound. The presence of both a bromo and a nitro group, which are strongly electron-withdrawing, significantly impacts the kinetics and thermodynamics of its reactions.

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants. libretexts.org For reactions involving nucleophilic attack on the isothiocyanate group, the rate is expected to be enhanced by electron-withdrawing substituents, as they increase the electrophilicity of the reaction center. This would correspond to a positive rho (ρ) value in a Hammett plot, indicating that the reaction is sensitive to substituent effects and that a negative charge develops in the transition state. viu.ca

In the case of this compound, the nitro group at the para position (-I, -M effect) and the bromo group at the ortho position (-I, +M effect, with the inductive effect dominating) both serve to withdraw electron density from the aromatic ring. This inductive withdrawal increases the partial positive charge on the isothiocyanate carbon, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to be significantly more reactive towards nucleophiles than unsubstituted phenyl isothiocyanate.

Kinetic studies on analogous systems, such as the aminolysis of 4-nitrophenyl esters and isothiocyanates, have demonstrated the profound effect of the nitro group on reaction rates. rsc.org For instance, Brønsted-type plots (correlating the logarithm of the rate constant with the pKa of the nucleophile) for the aminolysis of related compounds often show large βnuc values, indicating a high degree of bond formation in the transition state.

Furthermore, nonlinear Hammett plots have been observed in the reactions of some substituted aryl compounds. researchgate.net Such curvatures can signify a change in the rate-determining step (RDS) of the reaction as the electronic nature of the substituent is varied. For example, in a stepwise mechanism, the RDS could shift from the initial nucleophilic attack to the subsequent breakdown of the tetrahedral intermediate. rsc.org Given the strong electron-withdrawing nature of the substituents on this compound, it is plausible that for a range of nucleophiles, the formation of the tetrahedral intermediate is the rate-limiting step.

The thermodynamic parameters for related nucleophilic aromatic substitution reactions have been determined by studying the temperature dependence of the reaction rates. nih.gov These studies provide insights into the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which reflect the energetic requirements and the degree of order in the transition state, respectively. For reactions involving this compound, a highly ordered transition state, leading to a negative entropy of activation, would be expected for the bimolecular nucleophilic attack.

Table 2: Expected Influence of Substituents on the Reactivity of Phenyl Isothiocyanate Analogs

SubstituentPositionElectronic EffectExpected Effect on Reaction Rate with NucleophilesRationale
-NO₂para-I, -M (Strongly Electron-Withdrawing)Strong AccelerationStabilizes the developing negative charge in the transition state; Increases electrophilicity of the isothiocyanate carbon.
-Brortho-I > +M (Electron-Withdrawing)AccelerationInductive withdrawal of electron density enhances the electrophilicity of the reaction center.
-CH₃para+I, +M (Electron-Donating)DecelerationDestabilizes the developing negative charge in the transition state; Decreases electrophilicity of the isothiocyanate carbon.
-OCH₃para-I, +M (Strongly Electron-Donating)Strong DecelerationThe strong resonance donation of electron density outweighs the inductive withdrawal, reducing the electrophilicity of the reaction center.

Spectroscopic and Computational Characterization of 2 Bromo 4 Nitrophenyl Isothiocyanate and Its Derivatives

Advanced Spectroscopic Analysis

Spectroscopic analysis provides a detailed view of the molecular structure and properties of 2-Bromo-4-nitrophenyl isothiocyanate.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

The most characteristic vibrational band for isothiocyanates is the strong, sharp absorption corresponding to the asymmetric stretching of the -N=C=S group, which typically appears in the region of 2000-2200 cm⁻¹. The exact position of this band can be influenced by the electronic nature of the substituents on the phenyl ring. The nitro group (-NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch usually found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.

For comparison, the IR spectrum of 2-nitrophenyl isothiocyanate shows characteristic absorptions for the -NCS and -NO₂ groups. nist.gov Similarly, the IR spectrum of 4-bromophenyl isothiocyanate provides information on the vibrational modes associated with the bromo-substituted phenyl ring and the isothiocyanate group. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound and Analogues

Functional GroupVibrational ModeExpected/Observed Frequency (cm⁻¹)
Isothiocyanate (-NCS)Asymmetric Stretch2000 - 2200
Nitro (-NO₂)Asymmetric Stretch1500 - 1570
Nitro (-NO₂)Symmetric Stretch1300 - 1370
Aromatic C=CStretch1400 - 1600
Carbon-Bromine (C-Br)Stretch500 - 600

Note: Expected frequency ranges are based on data from analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the nitrophenyl chromophore. The presence of the nitro group, a strong chromophore and auxochrome, leads to significant absorption in the UV region. The electronic transitions are typically of the π → π* and n → π* type. The solvent can influence the position and intensity of the absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound, which helps in confirming its structure. The molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

The fragmentation pattern would likely involve the loss of the isothiocyanate group (-NCS), the nitro group (-NO₂), or the bromine atom. For instance, the mass spectrum of 1-bromo-2-isothiocyanatobenzene shows molecular ion peaks at m/z 213 and 215, and a significant fragment from the loss of the NCS group. rsc.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺258/260Molecular ion with bromine isotopic pattern
[M-NCS]⁺200/202Loss of the isothiocyanate group
[M-NO₂]⁺212/214Loss of the nitro group
[M-Br]⁺179Loss of the bromine atom

Note: Predicted m/z values are based on the expected fragmentation of the title compound.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Crystal Engineering

Quantum Chemical and Computational Studies

Quantum chemical and computational studies are valuable for complementing experimental data and providing deeper insights into the properties of this compound. Methods such as Density Functional Theory (DFT) can be used to:

Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental data from X-ray diffraction.

Predict spectroscopic properties: Computational methods can calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). These theoretical predictions can aid in the assignment of experimental spectra.

Analyze the electronic structure: Calculations can provide information on the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. This information is useful for understanding the reactivity of the molecule.

Computational studies on other isothiocyanates have been successfully used to interpret their spectroscopic properties and to study their reaction mechanisms. nih.gov

Following a comprehensive search for scientific literature, it has been determined that detailed computational and spectroscopic characterization studies specifically focused on this compound, as required by the provided outline, are not publicly available. While general methodologies for Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, conformational studies, and spectroscopic simulations are well-established in computational chemistry, published research applying these specific analyses to this compound could not be located.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including detailed research findings and data tables, for each specified subsection. The creation of such an article would require access to raw research data from dedicated computational studies on this specific compound, which are not present in the available literature.

Role in Advanced Organic Synthesis and Material Science Precursors

Building Block for Complex Organic Scaffolds

The compound serves as a foundational precursor for constructing intricate molecular frameworks, particularly those containing heterocyclic systems. Its reactivity allows for the systematic assembly of diverse and functional organic structures.

The isothiocyanate group (-N=C=S) is a key synthon for the formation of various nitrogen- and sulfur-containing heterocycles, many of which are core structures in pharmacologically active compounds.

Thiazoles: 2-Bromo-4-nitrophenyl isothiocyanate can be a precursor for thiazole (B1198619) derivatives. A common synthetic route involves the initial reaction with an amine to form a substituted thiourea (B124793). This thiourea intermediate can then undergo cyclization with α-haloketones or similar reagents in a Hantzsch-type synthesis to yield the corresponding aminothiazole ring system.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles frequently utilizes isothiocyanates as starting materials. The reaction of this compound with hydrazine (B178648) derivatives produces a 1,4-disubstituted thiosemicarbazide (B42300). This intermediate can then be cyclized, typically under acidic conditions, to afford 2-amino-5-substituted-1,3,4-thiadiazole derivatives.

Pyrimidines: Fused pyrimidine (B1678525) systems can be synthesized using isothiocyanate chemistry. nih.gov Reactions involving o-aminonitrile or o-aminoester compounds with iso(thio)cyanates can lead to cyclization, forming the pyrimidine ring. nih.gov The electrophilic carbon of the isothiocyanate group in this compound can react with nucleophilic centers in a suitable substrate to initiate the ring-forming cascade.

Benzothiazines: The presence of both an isothiocyanate group and a halogen on the aromatic ring makes this compound particularly suitable for synthesizing fused heterocyclic systems like benzothiazines. In analogous systems, such as 2-bromomethylphenyl isothiocyanate, reactions with nucleophiles like amines first occur at the isothiocyanate carbon to form an unstable thiourea intermediate. This is followed by an intramolecular cyclization, where a nucleophilic atom from the newly formed group displaces the halogen on the ring (or a neighboring group), to form the fused thiazine (B8601807) ring. This dual reactivity allows for the construction of complex benzo-fused heterocycles.

Table 1: Synthetic Strategies for Heterocycles using Isothiocyanate Precursors
HeterocycleGeneral Reaction SchemeKey Intermediates
ThiazoleIsothiocyanate + Amine → Thiourea; Thiourea + α-Haloketone → ThiazoleSubstituted Thiourea
1,3,4-ThiadiazoleIsothiocyanate + Hydrazine derivative → Thiosemicarbazide; Thiosemicarbazide + Acid → 1,3,4-ThiadiazoleThiosemicarbazide
PyrimidineIsothiocyanate + o-Aminoester/nitrile → Fused Pyrimidine-
BenzothiazineIsothiocyanate + Nucleophile → Intermediate; Intramolecular Cyclization → BenzothiazineSubstituted Thiourea/Thioamide

Beyond specific heterocyclic systems, this compound is a valuable intermediate for general organic synthesis. The isothiocyanate group is a versatile handle that readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols. acs.org This reactivity allows it to serve as a molecular linker or to introduce a thiourea moiety, which can alter the electronic and structural properties of a target molecule. The presence of the bromo and nitro groups offers further sites for modification through reactions such as nucleophilic aromatic substitution or reduction, making the compound a multifunctional building block for creating complex, functional organic molecules.

Design and Synthesis of Derivatives for Specific Molecular Recognition or Interaction Studies

The defined reactivity of the isothiocyanate group allows for its use in creating specialized molecules designed for molecular recognition, such as ligands and sensors, or for probing molecular interactions at a mechanistic level.

The isothiocyanate functional group is highly effective for covalently attaching the bromo-nitrophenyl moiety to other molecules, a strategy used in the development of ligands and sensors.

Ligands: Isothiocyanates can be used to synthesize complex ligands capable of coordinating with metal ions. For example, phenyl isothiocyanate can be reacted with Girard's T reagent (trimethyl ammonium-acethydrazide) to form a thiosemicarbazide-based ligand. nih.gov This ligand, featuring both sulfur and nitrogen donor atoms, can then form stable complexes with various transition metals. nih.gov This principle allows for the design of ligands where the bromo-nitrophenyl group could modulate the electronic properties or steric bulk of the resulting metal complex.

Sensors: The combination of a reactive isothiocyanate and a chromophoric nitrophenyl group is ideal for creating colorimetric sensors. In one study, 4-nitrophenyl isothiocyanate was reacted with polyethyleneimine to synthesize a thiourea-based colorimetric sensor. mdpi.com In this system, the thiourea groups serve as hydrogen-bond-donating binding sites for anions, while the appended nitrophenyl group acts as the signaling unit. mdpi.com Upon binding of anions like fluoride, sulfate, or acetate, a distinct color change from colorless to yellow occurs, allowing for naked-eye detection. mdpi.com

The electrophilic nature of the isothiocyanate group makes it an effective tool for covalently modifying proteins to study molecular interactions. nih.gov Isothiocyanates are known to react with nucleophilic amino acid residues, providing a method for labeling and probing protein structure and function. nih.gov

The central carbon atom of the -N=C=S group is susceptible to nucleophilic attack by amino acid side chains. acs.org The primary targets within proteins are the thiol group of cysteine and the primary amine group of lysine. researchgate.netmdpi.com This reaction forms a stable covalent bond—a dithiocarbamate (B8719985) with cysteine or a thiourea with lysine—effectively tethering the bromo-nitrophenyl group to the protein. researchgate.netmdpi.com

This covalent labeling is a powerful technique for mechanistic studies. By attaching to residues within or near an enzyme's active site, the probe can help identify key amino acids involved in substrate binding or catalysis. nih.gov The reaction is notably pH-dependent; the reaction with thiols (cysteine) is favored under neutral to slightly acidic conditions (pH 6–8), whereas the reaction with amines (lysine and the N-terminus) is predominant in alkaline conditions (pH 9–11). researchgate.netmdpi.com This differential reactivity can be exploited to selectively target specific types of residues, providing more detailed mechanistic insights into enzyme function. researchgate.net

Table 2: Reactivity of Isothiocyanate Group with Nucleophilic Amino Acid Residues
Amino Acid ResidueNucleophilic GroupOptimal pH RangeCovalent Adduct Formed
CysteineThiol (-SH)6.0 - 8.0Dithiocarbamate
LysineAmine (-NH₂)9.0 - 11.0Thiourea
N-TerminusAmine (-NH₂)> 5.0Thiourea

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. wikipedia.org The functional groups on this compound make it a candidate for crystal engineering, where these interactions are used to design solid-state architectures with specific properties.

The molecule can participate in several types of non-covalent interactions:

Halogen Bonding: The bromine atom can act as an electrophilic region (a σ-hole) and interact with nucleophilic atoms like oxygen or nitrogen on adjacent molecules. This directional interaction is a powerful tool in controlling crystal packing.

Nitro Group Interactions: The electron-withdrawing nitro group influences the molecule's electronic properties and participates in intermolecular forces. The oxygen atoms are strong hydrogen bond acceptors. Furthermore, studies have shown that nitro groups can engage in attractive, perpendicular interactions with each other (O···π(N)), contributing to crystal lattice stability. researchgate.net

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the nitro group, promotes π-π stacking interactions with electron-rich aromatic systems.

By strategically utilizing these varied and directional non-covalent forces, this compound can be used as a building block to guide the self-assembly of molecules into predictable one-, two-, or three-dimensional supramolecular networks. mdpi.com

Investigation of Non-Covalent Interactions

The molecular architecture of this compound is rich in functional groups that can participate in a variety of non-covalent interactions, which are crucial in determining its solid-state structure and its potential for forming larger supramolecular assemblies. These interactions include hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors like hydroxyl or amine groups, the nitro group's oxygen atoms can act as hydrogen bond acceptors. In the presence of suitable donor molecules, weak C-H···O hydrogen bonds can be formed. The electron-withdrawing nature of the nitro and bromo groups can activate the aromatic protons, making them more amenable to participating in such interactions.

Halogen Bonding: The bromine atom at the 2-position of the phenyl ring is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In the solid state, the bromine atom of one molecule can interact with an electron-rich region of an adjacent molecule, such as the nitro group's oxygen atoms or the sulfur atom of the isothiocyanate group. These interactions can play a significant role in the packing of the molecules in the crystal lattice.

π-π Stacking: The electron-deficient nature of the aromatic ring in this compound, due to the presence of the electron-withdrawing nitro and bromo substituents, makes it a good candidate for π-π stacking interactions. These interactions are particularly favorable when an electron-deficient aromatic ring stacks with an electron-rich one. In a crystal of pure this compound, offset or slipped-parallel stacking arrangements would be expected to minimize electrostatic repulsion between the rings. The strength of these interactions is influenced by the parallel alignment and the distance between the aromatic rings. Studies on other nitroarenes have shown that π-stacking interactions can be significant, contributing to the stability of the crystal structure. nih.gov

Interaction TypeDonorAcceptorPotential Significance in Solid State
Hydrogen BondingActivated C-H groups on the aromatic ringOxygen atoms of the nitro groupContributes to the cohesion of the crystal lattice.
Halogen BondingBromine atomOxygen atoms of the nitro group, Sulfur atom of the isothiocyanate groupInfluences the directionality of molecular packing.
π-π StackingPhenyl ringPhenyl ring of an adjacent moleculePlays a major role in the overall crystal packing and stability.

Formation of Co-crystals and Solid-State Assemblies

The ability of this compound to participate in various non-covalent interactions makes it a promising building block for the construction of co-crystals and other solid-state assemblies. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions in a stoichiometric ratio.

The formation of co-crystals allows for the modification of the physicochemical properties of a solid, such as solubility, melting point, and stability, without altering the chemical identity of the constituent molecules. The functional groups on this compound provide specific sites for directed intermolecular interactions with co-former molecules.

Co-crystal Formers: Potential co-crystal formers for this compound would be molecules that can form complementary non-covalent interactions. For instance:

Hydrogen Bond Donors: Molecules with strong hydrogen bond donor groups, such as carboxylic acids or phenols, could form robust hydrogen bonds with the oxygen atoms of the nitro group.

Halogen Bond Acceptors: Lewis bases, such as pyridines or amines, could interact with the bromine atom through halogen bonding.

Electron-Rich Aromatic Compounds: Aromatic molecules with electron-donating substituents could form strong π-π stacking interactions with the electron-deficient ring of this compound.

The design of co-crystals involving this compound would rely on the principles of crystal engineering, where a predictable and controlled assembly of molecules is achieved through the understanding and utilization of intermolecular forces. A recent study on bromo-derivatives of 2,2-diphenyl-1-picrylhydrazyl (DPPH) demonstrated the formation of supramolecular 2D arrangements through bromine-nitro interactions. mdpi.com This highlights the potential for the bromo and nitro functionalities in this compound to direct the formation of extended solid-state assemblies.

The following table outlines potential co-crystal systems with this compound and the primary interactions involved.

Co-former TypeExample Co-formerPrimary Interaction with this compound
Carboxylic AcidBenzoic AcidO-H···O (nitro group) hydrogen bond
Pyridine Derivative4,4'-BipyridineC-Br···N halogen bond
Polycyclic Aromatic HydrocarbonPyreneπ-π stacking

The investigation into the co-crystal forming ability of this compound is a promising area for research in materials science, with potential applications in the development of new materials with tailored properties.

Future Research Directions

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of aryl isothiocyanates often relies on stoichiometric reagents, some of which can be hazardous or produce significant waste. nih.gov Future research should prioritize the development of more sustainable and efficient catalytic methods for the synthesis of 2-Bromo-4-nitrophenyl isothiocyanate. A promising avenue is the exploration of transition-metal-catalyzed reactions that can form the isothiocyanate group directly from readily available precursors, minimizing step counts and improving atom economy.

Furthermore, the dual functionality of the molecule invites investigation into catalytic transformations. The bromine atom is a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the isothiocyanate group is a target for nucleophilic addition. Research into orthogonal catalytic systems that can selectively activate one site in the presence of the other would be highly valuable. This could enable the streamlined synthesis of complex derivatives. Another modern approach involves the use of elemental sulfur with amine catalysts, which presents a greener alternative to traditional methods. rsc.orgnih.gov

Table 1: Potential Catalytic Systems for Investigation
Catalytic ApproachTarget TransformationPotential AdvantagesKey Research Question
Palladium- or Copper-Catalyzed Carbonylation/SulfurizationSynthesis from 2-bromo-4-nitroaniline (B50497)Avoids toxic reagents like thiophosgene (B130339).Can high yields be achieved with tolerance for the nitro group?
Heterogeneous Catalysis (e.g., supported nanoparticles)Synthesis and subsequent reactionsFacilitates catalyst recovery and reuse.How can catalyst deactivation be prevented?
Photoredox CatalysisNovel transformations of the aryl systemMild reaction conditions, unique reactivity pathways.Can light-mediated reactions offer selectivity not seen in thermal methods?
Enzyme-Catalyzed ReactionsAsymmetric transformationsHigh chemo- and stereoselectivity.Can enzymes be identified or engineered to process this substrate?

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental design. For this compound, advanced computational modeling can provide deep insights into its electronic structure and reactivity. Techniques like Density Functional Theory (DFT) can be employed to map the electron density, calculate bond energies, and model reaction pathways.

Future research should focus on building robust computational models to:

Predict Regioselectivity: Determine the most likely sites for nucleophilic and electrophilic attack by calculating partial atomic charges and frontier molecular orbitals. This is crucial for understanding how a reactant will interact with the isothiocyanate group versus the aromatic ring.

Model Transition States: Elucidate the mechanisms of complex reactions by calculating the energy of transition states and intermediates. This can help explain unexpected outcomes and design reaction conditions that favor a desired product.

Simulate Spectroscopic Properties: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives synthesized from the parent compound.

Computational studies on related phenyl isothiocyanates have already demonstrated the power of these methods in understanding reaction mechanisms and substituent effects. rsc.org Applying these techniques to this compound will accelerate the discovery of its synthetic applications. nih.gov

Table 2: Computational Methods and Their Applications
Computational MethodPredicted Property/ApplicationPotential Impact on Research
Density Functional Theory (DFT)Electronic structure, reaction mechanisms, spectroscopic data.Rationalizes observed reactivity and guides synthetic planning.
Ab Initio Molecular Dynamics (AIMD)Simulates reaction dynamics in solvent.Provides insight into the role of solvent in reaction pathways.
Quantitative Structure-Activity Relationship (QSAR)Correlates molecular structure with chemical reactivity or biological activity. mdpi.comDesigns new derivatives with tailored properties.

Development of New Analytical Techniques for In-situ Reaction Monitoring

The synthesis and subsequent reactions of highly reactive intermediates like isothiocyanates are often difficult to monitor using traditional, offline analytical methods (e.g., TLC, GC-MS). These methods require quenching the reaction, which may not provide a true snapshot of the species present. The development of in-situ (real-time) monitoring techniques is essential for gaining precise control over reactions involving this compound.

Future research should focus on adapting and implementing Process Analytical Technology (PAT) for this system. Techniques to be explored include:

ReactIR (FTIR Spectroscopy): To monitor the disappearance of starting materials and the appearance of the characteristic isothiocyanate stretching frequency (~2100 cm⁻¹) in real time.

Raman Spectroscopy: A complementary vibrational spectroscopy technique that is particularly useful in aqueous or solvent-heavy systems.

Process NMR: To obtain detailed structural information about reactants, intermediates, and products directly in the reaction vessel without the need for sampling.

Implementing these techniques would enable the precise determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions (e.g., temperature, catalyst loading, addition rates) for improved yield and purity.

Table 3: Comparison of In-situ Analytical Techniques
TechniqueInformation ProvidedApplicabilityPotential Challenges
ReactIR (FTIR)Concentration of functional groups vs. time.Excellent for monitoring the N=C=S bond.Signal overlap in complex mixtures.
Raman SpectroscopyVibrational information, complementary to IR.Works well with aqueous media and through glass.Fluorescence interference from reaction components.
Process NMRDetailed structural information and quantification.Unambiguous identification of species.Higher cost and lower sensitivity compared to vibrational methods.

Investigation of this compound's Role in Emerging Areas of Organic Chemistry

The unique combination of functional groups in this compound makes it a prime candidate for application in several emerging areas of organic chemistry. Its utility as a versatile building block is clear, but focused research is needed to explore its potential systematically. nbinno.comnbinno.com

Key areas for investigation include:

Medicinal Chemistry: The isothiocyanate group is a known pharmacophore present in some anticancer agents. nih.gov The compound can serve as a scaffold for creating libraries of novel heterocyclic compounds (e.g., thioureas, thiazoles, triazoles) for biological screening.

Covalent Inhibitors and Chemical Probes: The electrophilic isothiocyanate can react with nucleophilic residues (like cysteine) on proteins. This makes it a potential warhead for designing covalent inhibitors for specific enzymes or as a probe for identifying new drug targets.

Materials Science: The rigid aromatic structure and reactive handles could be exploited in the synthesis of novel polymers, dyes, or functional materials with specific electronic or optical properties. The bromine atom allows for integration into larger conjugated systems via cross-coupling.

Multicomponent Reactions: The isothiocyanate can act as a key component in one-pot multicomponent reactions, allowing for the rapid assembly of complex molecular architectures from simple starting materials, a key principle of modern synthetic efficiency. researchgate.net

Table 4: Potential Applications in Emerging Fields
FieldPotential Role of this compoundExample Application
Medicinal ChemistryPrecursor for bioactive heterocycles. Synthesis of novel kinase inhibitors or antimicrobial agents.
Chemical BiologyCovalent modifier of proteins.Development of activity-based probes for enzyme profiling.
Materials ScienceMonomer for functional polymers.Creation of conductive polymers or materials for organic electronics.
Supramolecular ChemistryBuilding block for complex host-guest systems.Design of chemical sensors based on non-covalent interactions.

Systematic Structure-Reactivity Relationship Studies to Guide Synthetic Design

A fundamental understanding of how the electronic properties of the substituents on the phenyl ring influence the reactivity of the isothiocyanate group is crucial for its rational application in synthesis. The interplay between the ortho-bromo and para-nitro groups is expected to significantly enhance the electrophilicity of the isothiocyanate carbon, but this needs to be quantified.

A future research program should involve systematic structure-reactivity relationship (SRR) studies. This would entail:

Synthesis of Analogs: Preparing a series of related compounds where the substituents are varied (e.g., changing the halogen, altering the position of the nitro group, introducing other electron-withdrawing or -donating groups).

Kinetic Measurements: Measuring the reaction rates of these analogs with a standardized set of nucleophiles (e.g., amines, thiols) under controlled conditions.

Quantitative Analysis: Correlating the observed reaction rates with physicochemical parameters of the substituents (e.g., Hammett parameters). This quantitative approach provides predictive power for designing new reactions. nih.gov

These studies will provide a predictive framework for anticipating the reactivity of this compound and its derivatives, enabling chemists to select the optimal reaction conditions and nucleophiles to achieve desired synthetic outcomes. researchgate.net

Table 5: Proposed Analogs for Structure-Reactivity Study
Compound AnalogVariable Being TestedHypothesized Effect on Reactivity (vs. Title Compound)
2-Chloro-4-nitrophenyl isothiocyanateNature of halogen (inductive vs. size effect)Slightly increased reactivity due to higher electronegativity of Cl.
2-Bromo-5-nitrophenyl isothiocyanatePosition of nitro group (meta vs. para)Decreased reactivity due to lack of direct resonance withdrawal.
4-Nitrophenyl isothiocyanateEffect of ortho-bromo groupLower reactivity; demonstrates the activating effect of the bromine.
2-Bromo-4-cyanophenyl isothiocyanateNature of para-electron-withdrawing groupComparable or slightly different reactivity based on Hammett values.

Q & A

Q. Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in CDCl₃. Key signals:
    • 1H^1H: Aromatic protons at δ 7.8–8.2 ppm (coupling patterns confirm nitro/bromo substitution).
    • 13C^{13}C: Isothiocyanate carbon at δ ~135 ppm .
  • IR : Confirm N=C=S stretch at 2050–2100 cm⁻¹. Nitro group absorbs at ~1520 and ~1350 cm⁻¹ .
  • X-ray Crystallography : Grow crystals via slow evaporation in ethyl acetate/hexane. Refine using SHELXL (for small molecules) with anisotropic displacement parameters. Validate with R1 < 0.05 .

Advanced: How can computational modeling (e.g., DFT) guide reaction pathway analysis for this compound?

Q. Methodological Answer :

  • Step 1 : Use Gaussian or ORCA software for DFT calculations. Optimize geometries at B3LYP/6-31G(d) level for intermediates and transition states .
  • Step 2 : Analyze electron density maps (e.g., Laplacian of electron density) to predict regioselectivity in electrophilic substitution reactions.
  • Step 3 : Simulate reaction kinetics to identify rate-limiting steps (e.g., thiophosgene activation). Compare with experimental Arrhenius plots for validation .

Advanced: What strategies resolve contradictions in crystallographic data for nitro-substituted aryl isothiocyanates?

Q. Methodological Answer :

  • Issue : Discrepancies in bond lengths (e.g., C–N vs. C–S) due to disorder or twinning.
  • Solution :
    • Use SHELXD for initial phase determination in twinned crystals.
    • Apply restraints (e.g., DELU, SIMU in SHELXL) to refine anisotropic displacement parameters .
    • Validate with Hirshfeld surface analysis to detect weak interactions affecting geometry .

Basic: How to address inconsistent yields in multi-step syntheses involving this compound?

Q. Methodological Answer :

  • Troubleshooting Variables :
    • Purity of precursors : Use HPLC to verify 2-bromo-4-nitroaniline purity (>98%).
    • Solvent choice : Replace polar aprotic solvents (DMF) with dichloromethane to minimize hydrolysis .
    • Temperature : Maintain <10°C during thiophosgene addition to suppress byproducts.
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., reaction time, stoichiometry) .

Advanced: What role does this compound play in bioconjugation studies?

Q. Methodological Answer :

  • Application : Acts as a thiol-reactive probe for protein labeling. The isothiocyanate group reacts with primary amines (e.g., lysine residues) under mild conditions (pH 7.4, 25°C).
  • Protocol :
    • Incubate compound (1–5 mM) with protein in PBS buffer for 2 hours.
    • Quench with excess glycine.
    • Purify via size-exclusion chromatography.
    • Validate conjugation via MALDI-TOF MS (mass shift ~214 Da) .

Advanced: How to analyze competing reaction pathways in the presence of bromo and nitro substituents?

Q. Methodological Answer :

  • Mechanistic Studies :
    • Use kinetic isotope effects (KIE) to differentiate between electrophilic aromatic substitution (EAS) and radical pathways.
    • Perform Hammett plots with para-substituted analogs to quantify electronic effects of –NO₂ and –Br groups.
    • Monitor intermediates via in-situ FTIR or Raman spectroscopy .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • Ventilation : Use fume hoods with >100 fpm airflow.
  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid contact due to potential skin sensitization.
  • Spill Management : Neutralize with 10% sodium bicarbonate solution before disposal .

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